4-Fluoro-2-(methylthio)benzamide
Description
4-Fluoro-2-(methylthio)benzamide is a benzamide derivative characterized by a fluorine atom at the para position and a methylthio (-SMe) group at the ortho position of the benzamide core. The compound’s structure combines electron-withdrawing (fluoro) and lipophilic (methylthio) substituents, which influence its physicochemical properties and biological interactions.
Properties
Molecular Formula |
C8H8FNOS |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
4-fluoro-2-methylsulfanylbenzamide |
InChI |
InChI=1S/C8H8FNOS/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4H,1H3,(H2,10,11) |
InChI Key |
PUOZGKJABUIWDW-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC(=C1)F)C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- In , the methylthio-substituted analog exhibited a higher activity score (7.6) compared to its fluoro counterpart (1.8), suggesting substituent-dependent bioactivity .
- Fluorine’s electron-withdrawing nature may modulate electronic properties, affecting binding interactions in biological targets.
Anticancer and Antiviral Activity
- Compound 19 (): A fluorobenzylidene-thiazolidinone benzamide derivative with a methylthio group demonstrated moderate anticancer activity (43% yield) .
- Compound 4d (): A diamide containing fluorine and benzothiazole moieties showed 73.2% and 68.1% antiproliferation activity against PC3 and Bcap37 cells at 10 µM, highlighting fluorine’s role in enhancing cytotoxicity .
Antimicrobial Activity
- Compounds 17–20 (): Methylthio-containing benzamides exhibited variable antimicrobial activities. For example, compound 18 (2-fluorobenzylidene) showed a higher yield (74%) and activity than compound 17 (4-chloro), suggesting substituent position impacts efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
